N-cyclopentyl-N-(oxolan-2-ylmethyl)pyrazolo[1,5-b]pyridazine-3-carboxamide
Description
N-cyclopentyl-N-(oxolan-2-ylmethyl)pyrazolo[1,5-b]pyridazine-3-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-b]pyridazines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[1,5-b]pyridazine core, which is a fused heterocyclic system, and functional groups that contribute to its unique chemical properties.
Properties
IUPAC Name |
N-cyclopentyl-N-(oxolan-2-ylmethyl)pyrazolo[1,5-b]pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c22-17(15-11-19-21-16(15)8-3-9-18-21)20(13-5-1-2-6-13)12-14-7-4-10-23-14/h3,8-9,11,13-14H,1-2,4-7,10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZNDUQPMFNMWMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CC2CCCO2)C(=O)C3=C4C=CC=NN4N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-N-(oxolan-2-ylmethyl)pyrazolo[1,5-b]pyridazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazolo[1,5-b]pyridazine core. This can be achieved through the cyclization of appropriate precursors such as 3-aminopyridazine and nitriles under oxidative conditions using catalysts like copper and zinc . The resulting intermediate is then subjected to further functionalization to introduce the cyclopentyl and oxolan-2-ylmethyl groups.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for yield and efficiency. This often involves the use of continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-throughput screening methods to identify optimal catalysts and reaction conditions is also common. Purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-N-(oxolan-2-ylmethyl)pyrazolo[1,5-b]pyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, nucleophiles like amines or thiols, and appropriate solvents such as dimethylformamide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
N-cyclopentyl-N-(oxolan-2-ylmethyl)pyrazolo[1,5-b]pyridazine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer due to its ability to inhibit specific molecular targets.
Industry: Utilized in the development of new materials with unique properties, such as polymers and advanced coatings.
Mechanism of Action
The mechanism of action of N-cyclopentyl-N-(oxolan-2-ylmethyl)pyrazolo[1,5-b]pyridazine-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like cyclin-dependent kinases (CDKs) by binding to their active sites, thereby blocking their activity . This inhibition can lead to the disruption of cell cycle progression and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another fused heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its kinase inhibitory properties.
1,2,4-Triazolo[1,5-b]pyridazine: Exhibits anti-asthmatic activity and is synthesized through similar oxidative cycloaddition reactions.
Uniqueness
N-cyclopentyl-N-(oxolan-2-ylmethyl)pyrazolo[1,5-b]pyridazine-3-carboxamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its ability to inhibit CDKs selectively makes it a promising candidate for targeted cancer therapies, distinguishing it from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
